molecular formula C9H4BrClFN B1372084 4-Bromo-3-chloro-6-fluoroquinoline CAS No. 724787-81-9

4-Bromo-3-chloro-6-fluoroquinoline

Cat. No.: B1372084
CAS No.: 724787-81-9
M. Wt: 260.49 g/mol
InChI Key: SQXCYHQHKQKMGS-UHFFFAOYSA-N
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Description

“4-Bromo-3-chloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 4th, 3rd, and 6th positions with bromine, chlorine, and fluorine atoms, respectively.

Scientific Research Applications

Metalation and Functionalization

4-Bromo-3-chloro-6-fluoroquinoline is used in the metalation and functionalization of quinolines. It can be converted into various carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation processes, leading to the synthesis of complex organic compounds with excellent yields (Ondi, Volle, & Schlosser, 2005).

Synthesis of Antibiotics

This compound serves as a key building block in antibiotic synthesis. A scalable route for its synthesis from dichloroquinoline has been developed, demonstrating its utility in antimicrobial drug discovery (Flagstad et al., 2014).

Knorr Synthesis

It's involved in the Knorr synthesis process, particularly in the preparation of bromo and chloro quinolines as starting materials for research on infectious diseases (Wlodarczyk et al., 2011).

Halogen Exchange in Heterocycles

In the context of halogen exchange reactions in heterocyclic compounds, this compound demonstrates significant reactivity, particularly in pyridines and quinolines (Schlosser & Cottet, 2002).

Organometallic Functionalization

This compound is also utilized in the organometallic approach to the functionalization of nitrogen heterocycles. This involves the attachment of various functional groups to create novel organic structures (Ondi, 2005).

Medicinal Chemistry

In medicinal chemistry, it is used to modify the isoquinoline scaffold, which is significant for the development of new drugs. Its derivatives have shown promise as carboxylic acid isosteres and precursors of useful building blocks (Golushko et al., 2019).

Mechanism of Action

While the specific mechanism of action for “4-Bromo-3-chloro-6-fluoroquinoline” is not provided, quinolones, a related class of compounds, act by inhibiting bacterial DNA synthesis. They do this by targeting bacterial type II topoisomerase enzymes, DNA gyrase, and DNA topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

“4-Bromo-3-chloro-6-fluoroquinoline” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it is harmful if swallowed and causes serious eye damage .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are typically mediated through non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and the flow of metabolic intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-bromo-3-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXCYHQHKQKMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672651
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724787-81-9
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724787-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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